1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one
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Overview
Description
1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the pyrrolidine ring.
- Introduction of the triazole moiety.
- Attachment of the benzyl group.
- Final assembly of the compound through condensation reactions.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring.
Substitution: Nucleophilic substitution at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced triazole derivatives .
Scientific Research Applications
1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Triazole derivatives: Compounds with triazole rings and varying side chains.
Benzyl-substituted compounds: Molecules with benzyl groups attached to different core structures.
Uniqueness
1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23N5O2S/c25-16-10-15(12-23(16)11-14-6-2-1-3-7-14)18-20-21-19(27)24(18)13-17(26)22-8-4-5-9-22/h1-3,6-7,15H,4-5,8-13H2,(H,21,27) |
InChI Key |
FFZTVOSDABQAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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